4-Propoxycyclohexanecarboxylic acid
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Overview
Description
4-Propoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with a propoxy group and a carboxylic acid group
Scientific Research Applications
4-Propoxycyclohexanecarboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxycyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst to form 4-propoxycyclohexanone. This intermediate is then oxidized to yield this compound. The reaction conditions often include:
Catalyst: Acid catalyst such as sulfuric acid
Temperature: Elevated temperatures to facilitate the reaction
Oxidizing Agent: Common oxidizing agents like potassium permanganate or chromium trioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Propoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 4-Propoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The propoxy group may also contribute to the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycyclohexanecarboxylic acid
- 4-Ethoxycyclohexanecarboxylic acid
- 4-Butoxycyclohexanecarboxylic acid
Uniqueness
4-Propoxycyclohexanecarboxylic acid is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
4-propoxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXHPXXLQNAXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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